molecular formula C13H16O5 B1615003 Diethyl 4-hydroxy-5-methylisophthalate CAS No. 7504-67-8

Diethyl 4-hydroxy-5-methylisophthalate

Cat. No.: B1615003
CAS No.: 7504-67-8
M. Wt: 252.26 g/mol
InChI Key: JBFYCPSDSDQVMR-UHFFFAOYSA-N
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Description

Diethyl 4-hydroxy-5-methylisophthalate is an organic compound with the molecular formula C13H16O5. It is a derivative of isophthalic acid and is characterized by the presence of two ethyl ester groups, a hydroxyl group, and a methyl group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in the pharmaceutical and materials science industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 4-hydroxy-5-methylisophthalate can be synthesized through the esterification of 4-hydroxy-5-methylisophthalic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired esterification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent production quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or carboxylic acids.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Quinones or carboxylic acids.

    Reduction: Dihydro derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Diethyl 4-hydroxy-5-methylisophthalate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of diethyl 4-hydroxy-5-methylisophthalate involves its interaction with various molecular targets, depending on the specific application. In enzymatic reactions, the hydroxyl group can form hydrogen bonds with active site residues, influencing the enzyme’s activity. In polymer chemistry, the ester groups can participate in polymerization reactions, leading to the formation of high-molecular-weight materials.

Comparison with Similar Compounds

  • Diethyl 5-hydroxymethylisophthalate
  • Dimethyl 5-hydroxyisophthalate
  • Dimethyl 5-aminoisophthalate

Comparison: Diethyl 4-hydroxy-5-methylisophthalate is unique due to the specific positioning of the hydroxyl and methyl groups on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different physical and chemical properties, such as solubility and melting point, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

diethyl 4-hydroxy-5-methylbenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-4-17-12(15)9-6-8(3)11(14)10(7-9)13(16)18-5-2/h6-7,14H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFYCPSDSDQVMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)C)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70324861
Record name Diethyl 4-hydroxy-5-methylbenzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70324861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7504-67-8
Record name 7504-67-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407879
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 4-hydroxy-5-methylbenzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70324861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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